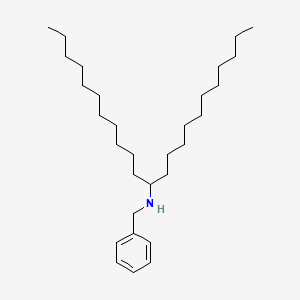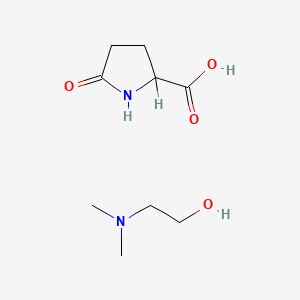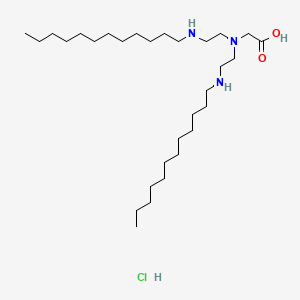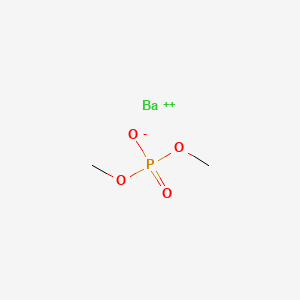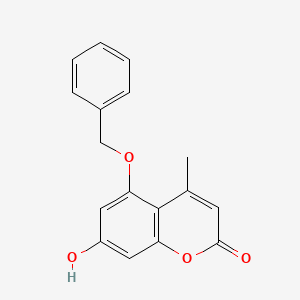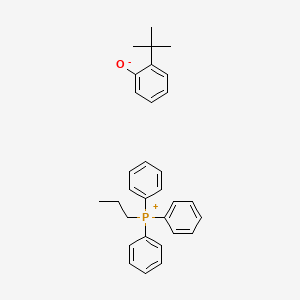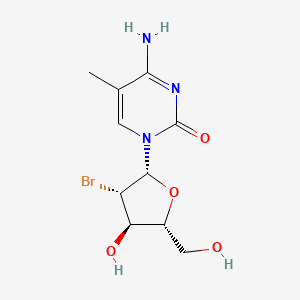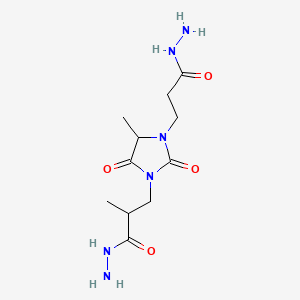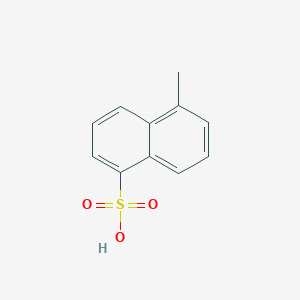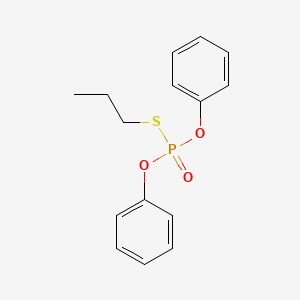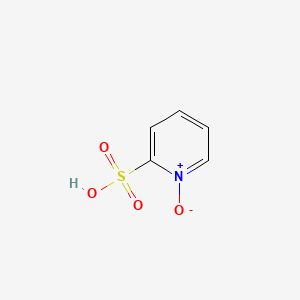
3-Aminopropyl-3-hydroxypropyldimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropyl-3-hydroxypropyldimethylammonium chloride is a chemical compound with the molecular formula C8H21ClN2O. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl-3-hydroxypropyldimethylammonium chloride typically involves the reaction of 3-aminopropylamine with 3-chloropropanol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopropyl-3-hydroxypropyldimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Applications De Recherche Scientifique
3-Aminopropyl-3-hydroxypropyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of cell membranes and protein interactions.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Aminopropyl-3-hydroxypropyldimethylammonium chloride involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. This can result in various biological effects, including modulation of enzyme activity and alteration of cell membrane properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminopropyltriethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- (3-Aminopropyl)trimethoxysilane
Uniqueness
Compared to similar compounds, 3-Aminopropyl-3-hydroxypropyldimethylammonium chloride is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in areas such as drug delivery and protein interaction studies .
Propriétés
Numéro CAS |
84083-12-5 |
|---|---|
Formule moléculaire |
C8H21ClN2O |
Poids moléculaire |
196.72 g/mol |
Nom IUPAC |
3-aminopropyl-(3-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C8H21N2O.ClH/c1-10(2,6-3-5-9)7-4-8-11;/h11H,3-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LKXWFUAGRRXOSR-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCCN)CCCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



